REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[NH2:1][c:2]1[c:3]([N+:19]([O-:20])=[O:21])[cH:4][c:5]([C:6](=[O:7])[NH:8][c:9]2[cH:10][c:11]([CH3:16])[c:12]([CH3:15])[cH:13][cH:14]2)[cH:17][cH:18]1>>[NH2:1][c:2]1[c:3]([NH2:19])[cH:4][c:5]([C:6](=[O:7])[NH:8][c:9]2[cH:10][c:11]([CH3:16])[c:12]([CH3:15])[cH:13][cH:14]2)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(NC(=O)c2ccc(N)c([N+](=O)[O-])c2)cc1C
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)c2ccc(N)c(N)c2)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |